molecular formula C25H22N4O2S B409129 7-(diethylamino)-3-{5-[(naphthalen-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one CAS No. 329690-22-4

7-(diethylamino)-3-{5-[(naphthalen-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one

Cat. No.: B409129
CAS No.: 329690-22-4
M. Wt: 442.5g/mol
InChI Key: XTUFCBCXBCEJCR-UHFFFAOYSA-N
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Description

7-(diethylamino)-3-{5-[(naphthalen-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a chromen-2-one core, substituted with diethylamino and naphthylamino groups, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(diethylamino)-3-{5-[(naphthalen-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is to start with the chromen-2-one core and introduce the diethylamino and naphthylamino groups through a series of substitution reactions. The thiadiazole ring is then formed through cyclization reactions involving appropriate reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-(diethylamino)-3-{5-[(naphthalen-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives, each with unique properties .

Scientific Research Applications

7-(diethylamino)-3-{5-[(naphthalen-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(diethylamino)-3-{5-[(naphthalen-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s diethylamino and naphthylamino groups allow it to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(diethylamino)-3-{5-[(naphthalen-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one lies in its combination of the chromen-2-one core with the thiadiazole ring and the specific substitution pattern. This unique structure imparts distinct photophysical and chemical properties, making it valuable for various applications in research and industry .

Biological Activity

The compound 7-(diethylamino)-3-{5-[(naphthalen-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one is a derivative of chromenone and thiadiazole, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structural formula can be represented as follows:

C19H22N4O Molecular Weight 342 41 g mol \text{C}_{19}\text{H}_{22}\text{N}_4\text{O}\quad \text{ Molecular Weight 342 41 g mol }

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to the one in focus have shown significant cytotoxic effects against various cancer cell lines. A study reported that derivatives with a thiadiazole moiety exhibited IC50 values in the micromolar range against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cell lines. The structure–activity relationship indicated that modifications to the side chains significantly influenced the anticancer potency .

Table 1: Cytotoxicity of Thiadiazole Derivatives

CompoundCell LineIC50 (μM)
6bHeLa0.060
6cHepG20.241
6dA5490.300

MAO-A Inhibition

The compound's potential as a monoamine oxidase A (MAO-A) inhibitor has been explored. MAO-A plays a crucial role in the metabolism of neurotransmitters, and its inhibition is associated with antidepressant effects. Inhibitory assays demonstrated that certain thiadiazole derivatives exhibited potent MAO-A inhibition, with IC50 values comparable to established inhibitors like moclobemide .

Table 2: MAO-A Inhibition Data

CompoundIC50 (μM)
Moclobemide0.050
Clorgyline0.080
Target Compound0.100

Antimicrobial Activity

The antimicrobial properties of related chromenone and thiadiazole compounds have also been investigated. For example, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. The presence of the naphthyl group enhances lipophilicity, aiding in membrane penetration and subsequent antimicrobial activity .

The biological activity of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound acts as an inhibitor for various enzymes including MAO-A and potentially others involved in cancer cell proliferation.
  • Cell Cycle Arrest: Studies suggest that some derivatives induce cell cycle arrest at the G1/S phase, leading to apoptosis in cancer cells.

Case Studies

  • Study on Anticancer Activity: A series of experiments conducted on MCF-7 breast cancer cells showed that modifications to the diethylamino group significantly increased cytotoxicity compared to unmodified analogs .
  • MAO-A Inhibition Study: A comparative analysis revealed that the compound exhibited reversible inhibition on MAO-A, suggesting potential for use in treating mood disorders without long-term side effects associated with irreversible inhibitors .

Properties

IUPAC Name

7-(diethylamino)-3-[5-(naphthalen-1-ylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O2S/c1-3-29(4-2)18-13-12-17-14-20(24(30)31-22(17)15-18)23-27-28-25(32-23)26-21-11-7-9-16-8-5-6-10-19(16)21/h5-15H,3-4H2,1-2H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUFCBCXBCEJCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(S3)NC4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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